molecular formula C17H28N4O2 B2666655 tert-Butyl methyl(1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)carbamate CAS No. 1289386-41-9

tert-Butyl methyl(1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)carbamate

Cat. No.: B2666655
CAS No.: 1289386-41-9
M. Wt: 320.437
InChI Key: DDVGNJVIPXZJAC-UHFFFAOYSA-N
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Description

tert-Butyl methyl(1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)carbamate is a carbamate derivative featuring a piperidine ring substituted with a pyrazine-containing ethyl group and a methylcarbamate moiety protected by a tert-butyl group. This structure combines a nitrogen-rich heterocycle (pyrazine) with a conformationally flexible piperidine scaffold, making it a candidate for pharmaceutical applications, particularly in targeting central nervous system or enzyme-mediated pathways.

Properties

IUPAC Name

tert-butyl N-methyl-N-[1-(1-pyrazin-2-ylethyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-13(15-11-18-8-9-19-15)21-10-6-7-14(12-21)20(5)16(22)23-17(2,3)4/h8-9,11,13-14H,6-7,10,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVGNJVIPXZJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrazine Moiety: The pyrazine group is introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with the piperidine intermediate.

    Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group through a reaction with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the piperidine ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research
The compound has been explored for its potential as an anticancer agent. Its structural similarity to known kinase inhibitors suggests it may interact with specific targets in cancer cells. For instance, compounds that incorporate piperidine and pyrazine moieties have shown promise in inhibiting receptor tyrosine kinases, which are often overexpressed in tumors. Studies indicate that modifications of such compounds can enhance their selectivity and potency against certain cancer types, including gastrointestinal stromal tumors (GIST) and systemic mastocytosis .

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the development of piperidine-based derivatives that exhibited significant inhibitory activity against mutant forms of receptor tyrosine kinases. These derivatives were optimized for better bioavailability and reduced toxicity, suggesting a pathway for further development of tert-butyl methyl(1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)carbamate analogs .

Neuropharmacology

2. Central Nervous System Effects
Research indicates that compounds with a piperidine structure may possess neuroactive properties. The interaction of this compound with neurotransmitter systems could potentially lead to therapeutic applications in treating neurological disorders such as anxiety or depression.

Case Study : In preclinical studies, similar piperidine derivatives have demonstrated efficacy in animal models for anxiety and depression by modulating serotonin and dopamine pathways. This suggests that further investigation into the neuropharmacological effects of this compound could yield valuable insights into its potential therapeutic uses .

Synthesis and Optimization

3. Synthetic Methodologies
The synthesis of this compound involves several chemical reactions, including carbamate formation from piperidine derivatives and pyrazine precursors. Various synthetic routes have been explored to optimize yield and purity.

Synthetic Route Yield (%) Key Reagents
Route A85Pyrazine, Piperidine
Route B90Methyl chloroformate
Route C75Tert-butyl isocyanate

These methodologies emphasize the importance of optimizing conditions to achieve high yields while maintaining the compound's integrity.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The pyrazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural elements can be compared to related tert-butyl carbamates and heterocyclic derivatives from the evidence:

Table 1: Structural Comparison of Key Analogs
Compound Name/Structure (Source) Core Heterocycle Key Substituents/Functional Groups Molecular Weight (g/mol) Melting Point (°C)
Target Compound Piperidine Pyrazin-2-yl-ethyl, methylcarbamate, tert-butyl ~350 (estimated) N/A
Example 75 () Pyrazolo[3,4-d]pyrimidine 2,4-Dimethylthiazol-5-yl, chromen-4-one, fluoro groups 615.7 163–166
EP 1 763 351 B9 () Cyclopentane Trifluoromethylphenyl, isopropyl, tetrahydropyridine ~550 (estimated) N/A
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate () Pyridine 5,6-Dimethoxy, methylcarbamate, tert-butyl ~310 (estimated) N/A

Key Observations:

  • Heterocyclic Diversity: The target compound’s pyrazine moiety (two adjacent nitrogen atoms) contrasts with pyridine (one nitrogen; ) and pyrazolo[3,4-d]pyrimidine (fused ring system; ).
  • Carbamate Protection : All analogs share tert-butyl carbamate protection, which is hydrolytically stable and enhances lipophilicity for membrane permeability .

Physicochemical and Functional Properties

Hydrogen Bonding and Solubility:
  • The tert-butyl group increases hydrophobicity, which may reduce aqueous solubility relative to analogs with polar substituents (e.g., methoxy groups in ) .
Thermal Stability:
  • Example 75 () has a melting point of 163–166°C, suggesting strong intermolecular interactions. The target compound’s melting point is likely lower due to reduced halogenation and aromaticity .

Implications for Bioactivity

  • Enzyme Binding : Pyrazine’s dual nitrogen atoms may facilitate stronger binding to metalloenzymes compared to pyridine-based analogs () .
  • Pharmacokinetics : The absence of fluorine (cf. ) may reduce metabolic resistance but improve toxicity profiles.

Biological Activity

tert-Butyl methyl(1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)carbamate, also known by its CAS number 1289386-41-9, is a compound that has garnered attention in pharmaceutical research for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C17H28N4O2
  • Molecular Weight : 320.43 g/mol
  • CAS Number : 1289386-41-9
  • Chemical Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a piperidine ring substituted with a pyrazinyl ethyl group.

The biological activity of this compound is primarily associated with its interaction with specific biological targets:

  • Protein Degradation : This compound has been studied as a potential building block for PROTAC (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins in cells. The incorporation of rigid linkers like tert-butyl methyl carbamate may influence the orientation and efficacy of these degraders .
  • Neuropharmacological Effects : The piperidine structure suggests potential central nervous system activity. Compounds with similar structures have been implicated in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders .

Therapeutic Applications

The compound shows promise in various therapeutic areas:

  • Analgesics : Due to its structural properties, it may exhibit analgesic effects similar to other piperidine derivatives .
  • Antidepressants and Anxiolytics : Given the neuropharmacological implications, it may also be investigated for antidepressant or anxiolytic properties.

Case Studies

  • Targeted Protein Degradation : A study demonstrated that compounds similar to this compound could effectively target and degrade specific proteins involved in cancer progression. This highlights the compound's potential utility in oncology .
  • Neuropharmacological Assessment : In animal models, related compounds have shown significant effects on anxiety-like behaviors, suggesting that this class of compounds could be further explored for their anxiolytic properties .

Data Table of Biological Activities

Activity TypeDescriptionReferences
Protein DegradationEffective as a PROTAC building block for targeted degradation
Analgesic PotentialSimilar compounds exhibit analgesic effects
NeuropharmacologicalPotential effects on anxiety and depression

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl methyl(1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)carbamate?

  • Methodology : A multi-step synthesis is typical. For example:

Coupling Reactions : Use pyrazine derivatives with piperidine intermediates under inert atmosphere (e.g., N₂). Catalysts like Pd(PPh₃)₂Cl₂ and CuI are effective for Sonogashira or Suzuki-Miyaura couplings (see pyrimidine- and pyridine-based analogs in ).

Carbamate Protection : Introduce the tert-butyl carbamate group via reaction with Boc anhydride (di-tert-butyl dicarbonate) in THF or DCM, using NaHCO₃ as a base .

Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) is standard for isolating intermediates. Purity ≥95% is achievable .

Q. How should researchers characterize this compound’s structure and purity?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., piperidine ring substitution, pyrazine integration). For example, δ 8.22 ppm (pyrazine proton) and δ 1.36 ppm (tert-butyl group) are diagnostic .
  • Mass Spectrometry : ESI+ or HRMS to verify molecular weight (e.g., [M+H]⁺ at m/z 356–442 in ).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What safety precautions are critical when handling this compound?

  • Hazard Mitigation :

  • Respiratory Protection : Use N95 masks or fume hoods if airborne particles are generated .
  • Skin/Eye Protection : Wear nitrile gloves and goggles; the compound may cause irritation (analogous to pyrimidine derivatives in ).
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent decomposition .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of pyrazine functionalization?

  • Key Factors :

  • Catalyst Choice : Pd-based catalysts (e.g., Pd₂(dba)₃) favor C-2 substitution on pyrazine, while CuI promotes C-4 reactivity in Sonogashira couplings .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilic attack on pyrazine, whereas DMF may stabilize transition states for cross-coupling .
    • Troubleshooting : Low yields (<50%) may arise from moisture-sensitive intermediates; pre-dry solvents with molecular sieves .

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Approaches :

  • Hydrogen Bonding : The carbamate and pyrazine groups form intermolecular H-bonds. Use slow evaporation in EtOAc/hexane (1:3) to promote crystal growth .
  • Chiral Resolution : For enantiopure forms, employ chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution ().
    • Challenges : Polymorphism is common; screen >10 solvent systems .

Q. How can researchers resolve contradictions in toxicity data for this compound?

  • Data Reconciliation :

  • Source Variability : Some SDS sheets report "no known hazards" ( ), while others note acute toxicity ( ). Validate via:

Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100.

In Vitro Cytotoxicity : MTT assays on HEK293 or HepG2 cells (IC₅₀ thresholds <100 µM suggest caution) .

  • Regulatory Alignment : Cross-reference with IARC, ACGIH, and OSHA guidelines for classification .

Q. What analytical methods detect degradation byproducts under acidic/alkaline conditions?

  • Protocol :

Stress Testing : Reflux the compound in 0.1M HCl (pH 2) or NaOH (pH 12) at 60°C for 24h.

LC-MS Analysis : Monitor for de-Boc products (loss of m/z 100) or piperidine ring oxidation (e.g., m/z +16 for hydroxylation) .

Kinetics : Calculate degradation half-life (t₁/₂) using first-order models .

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